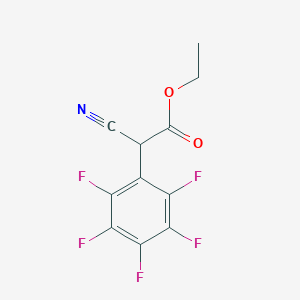

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate

Description

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate is a fluorinated cyanoacetate derivative characterized by a pentafluorophenyl group and a cyano substituent on the central carbon of the ethyl acetate backbone. The pentafluorophenyl moiety imparts strong electron-withdrawing effects, enhancing the compound's acidity and reactivity in nucleophilic or organocatalytic reactions .

This compound’s structural features make it valuable in:

- Peptide synthesis: Derivatives like ethyl 2-cyano-2-(hydroxyimino)acetate are used as coupling reagents to activate carboxyl groups during solid-phase peptide synthesis .

- Organocatalysis: Similar fluorinated cyanoacetates serve as intermediates in asymmetric transformations, leveraging their electron-deficient aromatic rings to stabilize transition states .

Properties

IUPAC Name |

ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F5NO2/c1-2-19-11(18)4(3-17)5-6(12)8(14)10(16)9(15)7(5)13/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMZCODXKBUPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate is a complex organic compound that contains a carboxylate ester and a nitrile

Mode of Action

It is known that compounds with similar structures can participate in condensation reactions like the knoevenagel condensation or the michael addition . These reactions can lead to the formation of new compounds with potential biological activity.

Biochemical Pathways

Similar compounds are known to be versatile synthetic building blocks for a variety of functional and pharmacologically active substances .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound should be handled with care due to its potential to cause eye and skin irritation .

Biological Activity

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate is a synthetic organic compound characterized by its unique structure that includes a cyano group and a highly fluorinated phenyl moiety. Its molecular formula is with a molecular weight of 279.16 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in chemical synthesis.

Structure and Reactivity

The presence of the pentafluorophenyl group enhances the compound's reactivity and stability compared to less fluorinated analogs. This compound can participate in various chemical reactions such as:

- Knoevenagel Condensation

- Michael Addition

These reactions are significant as they allow the compound to serve as a versatile building block for synthesizing more complex molecules with potential pharmacological properties.

Biological Activity

The biological activity of this compound is primarily linked to its structural features. Compounds with similar structures have demonstrated various activities in biological systems. For instance:

- The cyano group can enhance the compound's interaction with biological targets.

- The fluorination may influence the compound's lipophilicity and bioavailability.

These characteristics suggest that this compound could exhibit significant biological effects worthy of further investigation.

Case Studies and Experimental Data

Recent studies have explored the synthesis and potential applications of this compound. The following table summarizes key findings from relevant research:

Potential Applications

This compound shows promise in several areas:

- Pharmaceutical Development : Its structure suggests potential as an active pharmaceutical ingredient (API).

- Material Science : The compound's unique properties may be leveraged in creating advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Differences and Research Findings:

Electronic Effects: The pentafluorophenyl group in the target compound significantly lowers the pKa of the α-proton compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivative), enhancing its utility in base-catalyzed reactions . Cyano-containing analogs (e.g., ethyl 2-cyano-2-(4-fluorophenyl)acetate) exhibit greater reactivity in Knoevenagel condensations than non-cyano esters .

The perfluorophenyl group in compounds like 886209-60-5 enhances stability in harsh reaction conditions, a trait shared with the target compound .

Physical Properties: Lipophilicity increases with fluorination degree. For example, the logP of the perfluorohexyl derivative (C₁₇H₁₀F₁₃NO₂) is substantially higher than the target compound’s, affecting solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.